2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15272933
InChI: InChI=1S/C17H14BrN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
SMILES:
Molecular Formula: C17H14BrN3O3
Molecular Weight: 388.2 g/mol

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

CAS No.:

Cat. No.: VC15272933

Molecular Formula: C17H14BrN3O3

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide -

Specification

Molecular Formula C17H14BrN3O3
Molecular Weight 388.2 g/mol
IUPAC Name 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C17H14BrN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Standard InChI Key GAUNSTMRNLFAAT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br

Introduction

2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. Its molecular structure includes a bromine atom, an ethoxyphenyl group, and an oxadiazole ring, which confer potential biological activities such as antimicrobial and anticancer properties.

Synthesis

The synthesis of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps, starting with simpler organic molecules like 2-bromo-1-(4-ethoxyphenyl)ethanone. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Biological Activities and Mechanism of Action

Research indicates that 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits potential antimicrobial and anticancer properties. The mechanism of action involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction can influence several biochemical pathways depending on the target involved.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, including variations in the ethoxy substitution or other functional groups. For example:

Compound NameMolecular FormulaKey Features
2-bromo-N-(2-ethoxyphenyl)benzamideC16H14BrN3ODifferent ethoxy substitution
2-bromo-N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideC16H13BrN3O3Methoxy instead of ethoxy
2-bromo-N-(3-chlorophenyl)benzamideC16H14ClBrN2OChlorine substitution

Applications and Future Research Directions

The applications of 2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide span various fields, including medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological systems. This could involve in-depth molecular docking studies and in vitro assays to assess its efficacy against specific disease targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator